1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
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Overview
Description
(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the pyrrolidine ring through a substitution reaction.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine
In medicine, (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can participate in π-π interactions or halogen bonding, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(2-Chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(2-Fluorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(2-Iodophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity, selectivity, and overall biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C16H19BrNO4- |
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Molecular Weight |
369.23 g/mol |
IUPAC Name |
(3R,4S)-4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/p-1/t11-,12+/m1/s1 |
InChI Key |
CURUUULGBKMLMR-NEPJUHHUSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2Br |
Origin of Product |
United States |
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